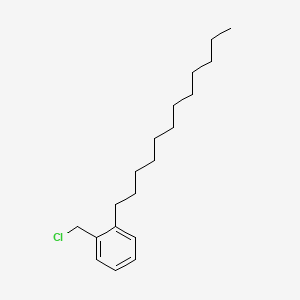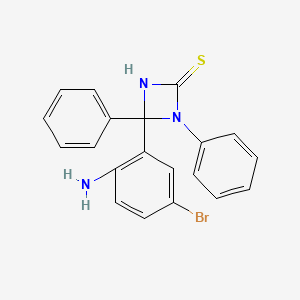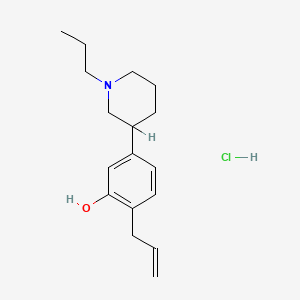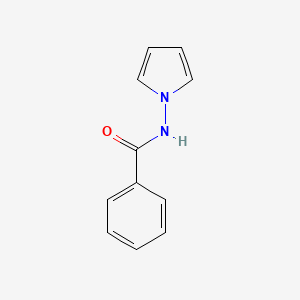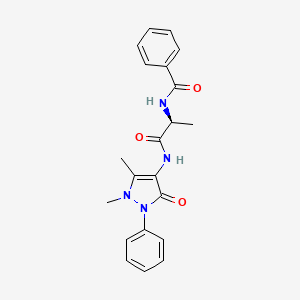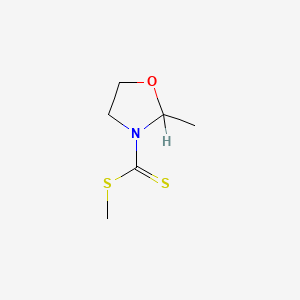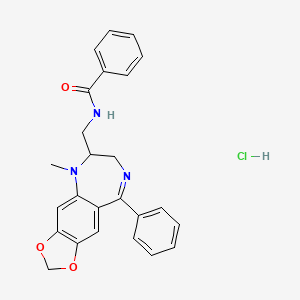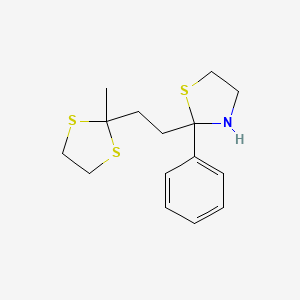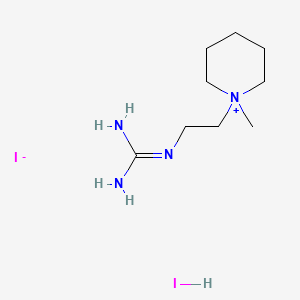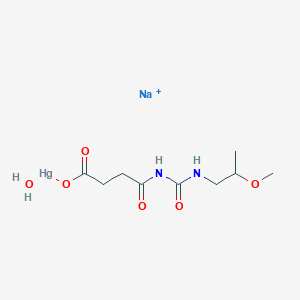
Sodium (3-(((3-carboxylatopropionamido)carbonyl)amino)-2-methoxypropyl)hydroxymercurate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) is a complex organomercury compound with the molecular formula C9H17HgN2NaO6. It is known for its unique structure, which includes a mercury atom bonded to a hydroxy group and a sodium ion. This compound has various applications in scientific research due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) typically involves the reaction of 3-carboxylatopropionamide with methoxypropylamine in the presence of a mercury salt. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds .
Scientific Research Applications
Sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) involves its interaction with cellular components, particularly thiol groups in proteins. The mercury atom forms strong bonds with sulfur atoms, disrupting protein function and leading to various biochemical effects. This interaction is crucial in both its therapeutic potential and toxicological profile.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Used in vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial applications.
Uniqueness
Sodium [3-[[(3-carboxylatopropionamido)carbonyl]amino]-2-methoxypropyl]hydroxymercurate(1-) is unique due to its specific structure, which allows for targeted interactions with biological molecules. Its combination of a hydroxymercurate group with a carboxylatopropionamido moiety provides distinct chemical properties that differentiate it from other organomercury compounds.
Properties
CAS No. |
7620-30-6 |
|---|---|
Molecular Formula |
C9H17HgN2NaO6+ |
Molecular Weight |
472.82 g/mol |
IUPAC Name |
sodium;[4-(2-methoxypropylcarbamoylamino)-4-oxobutanoyl]oxymercury;hydrate |
InChI |
InChI=1S/C9H16N2O5.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;;;/h6H,3-5H2,1-2H3,(H,13,14)(H2,10,11,12,15);;;1H2/q;2*+1;/p-1 |
InChI Key |
CGWMCUDSKOXNFW-UHFFFAOYSA-M |
Canonical SMILES |
CC(CNC(=O)NC(=O)CCC(=O)O[Hg])OC.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



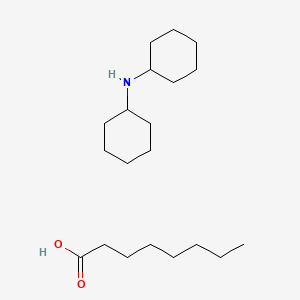
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

